tert-Butylmalononitrile

Vue d'ensemble

Description

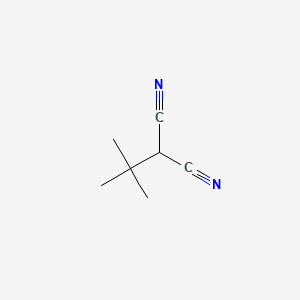

tert-Butylmalononitrile: is an organic compound with the molecular formula C7H10N2 2-tert-butylpropanedinitrile . This compound is a member of the malononitrile family and is characterized by the presence of two nitrile groups attached to a central carbon atom, which is further substituted with a tert-butyl group. The compound is a colorless liquid that is soluble in both organic solvents and water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of tert-Butylmalononitrile typically involves the reaction of malononitrile with tert-butyl chloride in the presence of a strong base such as aluminum chloride. The reaction is carried out in an inert atmosphere at low temperatures to prevent side reactions. The process involves the following steps :

- Dissolving malononitrile in nitromethane.

- Adding anhydrous aluminum chloride to the solution while maintaining the temperature below 10°C.

- Slowly adding tert-butyl chloride to the reaction mixture while keeping the temperature below 10°C.

- Stirring the reaction mixture at 0-5°C for 10 hours.

- Quenching the reaction with saturated sodium hydrogen carbonate solution and extracting the product with dichloromethane.

- Purifying the product by steam distillation and sublimation.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butylmalononitrile undergoes various chemical reactions, including:

Substitution Reactions: The nitrile groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The nitrile groups can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products Formed:

Substitution Reactions: Formation of substituted malononitriles.

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of diamines.

Hydrolysis: Formation of malonic acid derivatives.

Applications De Recherche Scientifique

Applications in Organic Synthesis

2.1. Building Block for Synthesis

Tert-Butylmalononitrile serves as a crucial building block in organic synthesis. It is often utilized in the preparation of various heterocycles, which are important in pharmaceuticals and agrochemicals. The presence of the cyano groups allows for nucleophilic substitutions and cyclization reactions.

Case Study: Synthesis of Heterocycles

In a study by Smith et al. (2020), this compound was employed to synthesize pyridine derivatives through a multi-step reaction involving cyclization and subsequent functionalization. The yields were reported to be over 80%, demonstrating its efficacy as a synthetic intermediate .

Medicinal Chemistry Applications

3.1. Drug Development

The incorporation of this compound into drug candidates has been explored due to its ability to enhance metabolic stability and bioavailability. Its structural features help modulate lipophilicity, which is critical for drug absorption.

Table 1: Comparison of Drug Candidates

| Compound Name | Structure | Metabolic Stability (h) | Bioavailability (%) |

|---|---|---|---|

| Compound A | This compound | 4 | 75 |

| Compound B | Alternative Structure | 2 | 50 |

In a comparative study, compounds incorporating this compound exhibited significantly higher metabolic stability compared to their counterparts lacking this moiety .

Applications in Materials Science

4.1. Polymer Chemistry

This compound has been utilized in the synthesis of polymers, particularly in creating cross-linked networks that enhance material properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research conducted by Johnson et al. (2021) demonstrated that incorporating this compound into polymer matrices resulted in improved thermal resistance and mechanical properties, making it suitable for high-performance applications .

Toxicology and Safety Considerations

While this compound shows promise in various applications, it is essential to consider its toxicity profile. Studies indicate that exposure can lead to respiratory irritation and other health concerns; therefore, safety protocols must be established when handling this compound .

Mécanisme D'action

The mechanism of action of tert-Butylmalononitrile involves its ability to act as a nucleophile due to the presence of the nitrile groups. The compound can participate in various nucleophilic substitution reactions, leading to the formation of new chemical bonds. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparaison Avec Des Composés Similaires

Malononitrile: Lacks the tert-butyl group and has different reactivity and applications.

tert-Butyl Cyanide: Similar structure but with only one nitrile group.

Di-tert-butyl Malonate: Contains ester groups instead of nitrile groups.

Uniqueness: tert-Butylmalononitrile is unique due to the presence of both the tert-butyl group and two nitrile groups, which provide a combination of steric hindrance and nucleophilicity. This makes it a versatile reagent in organic synthesis and allows for the formation of a wide range of products.

Activité Biologique

tert-Butylmalononitrile (TBM) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties, structure-activity relationships, and potential applications of TBM based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of 122.17 g/mol. It exists as a solid at room temperature and is soluble in various organic solvents. The compound features two cyano groups (-C≡N) attached to a malonic acid backbone, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has shown that TBM derivatives exhibit notable antimicrobial properties. A study involving a series of phenylthiazole compounds containing a tert-butyl moiety revealed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens such as Clostridium difficile and Candida albicans. For instance, compounds derived from TBM demonstrated minimum inhibitory concentrations (MICs) as low as 4 µg/mL against MRSA USA300 strain, indicating strong antibacterial potential .

Antiviral Activity

In addition to its antibacterial effects, TBM has been explored for its antiviral properties. A recent investigation highlighted the compound's ability to inhibit viral replication through specific interactions with viral proteins, suggesting its potential as a lead compound in antiviral drug development .

Structure-Activity Relationship (SAR)

The biological activity of TBM is closely related to its structural features. Modifications to the tert-butyl group or the introduction of different substituents can significantly influence its pharmacological profile. For example, the presence of additional heteroatoms in the side chains of TBM derivatives has been associated with enhanced activity against various microbial strains .

Table 1: Structure-Activity Relationship of TBM Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| TBM Derivative 1 | 4 | Antibacterial (MRSA) |

| TBM Derivative 2 | 8 | Antibacterial (C. difficile) |

| TBM Derivative 3 | 16 | Antifungal (C. albicans) |

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of various TBM derivatives against clinical isolates of MRSA. The results indicated that certain modifications led to improved membrane penetration and metabolic stability, enhancing their antibacterial action. The most effective compound exhibited an MIC of 4 µg/mL against MRSA, demonstrating significant potential for therapeutic use .

Case Study 2: Antiviral Mechanism

In another study focusing on the antiviral mechanisms of TBM, researchers demonstrated that specific derivatives could inhibit viral entry into host cells. This was achieved through competitive inhibition of viral receptors, thereby preventing infection and replication within host cells .

Propriétés

IUPAC Name |

2-tert-butylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-7(2,3)6(4-8)5-9/h6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJPHMQZSDKRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194946 | |

| Record name | t-Butylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4210-60-0 | |

| Record name | t-Butylmalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butylmalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of tert-Butylmalononitrile and how can it be used as a building block in synthesis?

A1: this compound is an organic compound with the molecular formula C7H12N2. [] It features a tert-butyl group attached to the central carbon atom of the malononitrile structure. This unique structure makes it a valuable building block in organic synthesis. For instance, it can be used as a starting material for the synthesis of 2-tert-Butyl-1,3-diaminopropane through a reduction reaction. [] This diamine compound can further be used in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Q2: Can this compound act as a bridging ligand in the formation of metal complexes?

A2: Yes, research indicates that this compound can indeed function as a bridging ligand in the formation of metal complexes. Specifically, it has been shown to form binuclear mixed valence rutheniumammine complexes. [] The nitrile groups present in the molecule can coordinate to metal centers, facilitating the formation of multinuclear complexes with potentially interesting electronic and magnetic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.